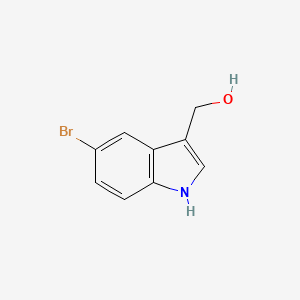

(5-bromo-1H-indol-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBNBFZVNTVNJQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401449 | |

| Record name | (5-bromo-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92557-51-2 | |

| Record name | (5-bromo-1H-indol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Bromo 1h Indol 3 Yl Methanol and Analogues

Synthetic Access to the (5-bromo-1H-indol-3-yl)methanol Scaffold

The primary methods for constructing the this compound framework involve either the modification of a pre-existing 5-bromoindole (B119039) structure or the formation of the brominated indole (B1671886) ring from acyclic precursors.

Derivation from 5-Bromo-1H-indole-3-carbaldehyde

A common and direct route to this compound is through the reduction of the corresponding aldehyde, 5-bromo-1H-indole-3-carbaldehyde. nih.gov This transformation is a standard functional group conversion in organic synthesis. The aldehyde group at the 3-position of the indole ring is susceptible to reduction by various reducing agents to yield the primary alcohol.

The choice of reducing agent is critical to ensure the selective reduction of the aldehyde without affecting the indole ring or the bromo substituent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction conditions, such as solvent and temperature, are optimized to achieve high yields and purity of the desired alcohol.

Approaches to Brominated Indole Ring Formation (e.g., Fischer Indole Cyclization from Brominated Anilines)

An alternative strategy involves the construction of the brominated indole ring system itself, with the Fischer indole synthesis being a classic and versatile method. wikipedia.orgtestbook.combyjus.com This reaction produces the indole heterocycle from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org To obtain a 5-bromoindole scaffold, a 4-bromophenylhydrazine is typically used as the starting material.

The mechanism of the Fischer indole synthesis involves the initial formation of a phenylhydrazone from the reaction of the phenylhydrazine with a carbonyl compound. wikipedia.org This intermediate then isomerizes to an enamine, which, after protonation, undergoes a testbook.comtestbook.com-sigmatropic rearrangement. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org The reaction can be catalyzed by both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com

A variety of aldehydes or ketones can be used in the Fischer indole synthesis, which allows for the introduction of different substituents at the 2- and 3-positions of the indole ring. To specifically synthesize an indole-3-methanol derivative, a protected hydroxyacetone (B41140) or a similar three-carbon carbonyl compound can be employed, followed by deprotection and functional group manipulation.

Synthesis of Chemically Modified Analogues Bearing the (5-bromo-1H-indol-3-yl) Moiety

The this compound scaffold serves as a versatile building block for the synthesis of more complex, chemically modified analogues. These modifications can be introduced at various positions, most notably at the methanol (B129727) hydroxyl group and other positions on the indole ring through multi-step synthetic sequences.

Introduction of Functional Groups at the Methanol Position (e.g., (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol)

The hydroxyl group of this compound can be further functionalized to introduce a wide range of chemical moieties. A notable example is the synthesis of (S)-(5-bromo-1H-indol-3-yl)((R)-1-methylpyrrolidin-2-yl)methanol. The synthesis of this class of compounds often starts from (5-bromo-1H-indol-3-yl)((R)-1-methyl-pyrrolidin-2-yl)-methanone. chemicalbook.com The ketone is then reduced to the corresponding alcohol. A process for preparing the related compound 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole involves the reduction of (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester using reducing agents like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.comgoogle.com This reduction can be carried out in solvents such as toluene (B28343) or tetrahydrofuran (B95107) (THF). google.comgoogle.com

Multi-Step Synthetic Sequences from 5-Bromo-1H-indole for Indole-Methanol Derivatives at Varying Positions

Multi-step syntheses starting from 5-bromo-1H-indole or other indole derivatives allow for the creation of a diverse array of indole-methanol analogues with substitution at different positions. libretexts.org These synthetic sequences often involve a series of reactions such as protection, functional group interconversion, and coupling reactions. For instance, a multi-step synthesis might begin with the protection of the indole nitrogen, followed by a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position. Subsequent reduction of the aldehyde yields the methanol functionality.

In other examples, the bromine atom at the 5-position can be utilized in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce aryl or vinyl substituents. These multi-step strategies provide the flexibility to design and synthesize complex indole-based molecules with tailored properties. For example, bis(5-bromo-1-methyl-1H-indol-3-yl)methane has been synthesized from N-methyl-5-bromoindole. nih.gov

Catalytic Systems and Reaction Conditions in Brominated Indole Methanol Synthesis and Derivatization

The synthesis and derivatization of brominated indole methanols often rely on specific catalytic systems and carefully controlled reaction conditions to achieve high efficiency and selectivity.

Catalysts play a crucial role in many of the key transformations. In the Fischer indole synthesis, both Brønsted and Lewis acids are employed to facilitate the cyclization reaction. wikipedia.orgtestbook.com Palladium catalysts are also utilized in modern variations of the Fischer indole synthesis, for example, in the cross-coupling of aryl bromides and hydrazones. wikipedia.org

For derivatization reactions, various catalytic systems are employed. For instance, iodine has been shown to be an effective catalyst for the electrophilic substitution of indoles, enabling the synthesis of diindolylmethanes. nih.gov In the context of methanol synthesis from syngas, copper-based catalysts, often in combination with zinc oxide and alumina (B75360) (Cu/ZnO/Al₂O₃), are widely used in industrial processes. researchgate.netfrontiersin.orgyoutube.com These catalysts are effective for the hydrogenation of carbon oxides to methanol. youtube.com While not directly used for the synthesis of this compound from its aldehyde precursor, the principles of catalytic hydrogenation are relevant to the broader field of methanol synthesis.

The reaction conditions, including temperature, pressure, and solvent, are critical parameters that are optimized for each specific transformation. For example, the reduction of an amide to an amine in the synthesis of eletriptan (B1671169) intermediates, which share a similar structural motif, is carried out under specific temperature-controlled conditions using reducing agents like SDMA. google.comgoogle.com

| Reaction Type | Catalyst/Reagent | Starting Material | Product | Ref. |

| Reduction | Sodium Dihydro-bis(2-methoxyethoxy)aluminate (SDMA) | (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl ester | 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole | google.com |

| Fischer Indole Synthesis | Brønsted or Lewis Acids | (Substituted) Phenylhydrazine and Aldehyde/Ketone | Indole | wikipedia.orgtestbook.com |

| Electrophilic Substitution | Iodine (I₂) | Indol-3-ylmethanol and Indole | Diindolylmethane | nih.gov |

| Hydrogenation | Cu/ZnO/Al₂O₃ | Syngas (CO/CO₂/H₂) | Methanol | researchgate.netfrontiersin.orgyoutube.com |

Application of Reductive Agents (e.g., Vitride, Sodium Borohydride)

The most direct route to synthesizing this compound involves the reduction of its corresponding aldehyde, 5-bromo-1H-indole-3-carbaldehyde. uni.lunih.gov This transformation requires chemoselective reducing agents that can convert the aldehyde to a primary alcohol without affecting the bromo substituent or the indole ring.

Sodium Borohydride (NaBH₄) is a widely used reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters or halogens. masterorganicchemistry.com The reduction mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.com This is typically followed by a workup step with water or a mild acid to protonate the resulting alkoxide and yield the final alcohol. masterorganicchemistry.com The reaction is generally performed in alcoholic solvents like methanol or ethanol (B145695) at low temperatures to control reactivity. masterorganicchemistry.com

Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) is another effective reducing agent for this transformation. google.com While more reactive than sodium borohydride, it offers good selectivity under controlled conditions. Vitride reductions are often carried out in aromatic solvents like toluene or ethereal solvents like tetrahydrofuran (THF). google.com

The choice between these reducing agents often depends on the specific substrate and desired reaction conditions. Sodium borohydride is generally favored for its safety, ease of handling, and high chemoselectivity.

| Reductive Agent | Precursor | Product | Typical Solvents | Key Features |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 5-bromo-1H-indole-3-carbaldehyde | This compound | Methanol, Ethanol | High chemoselectivity, mild conditions, safe to handle. masterorganicchemistry.com |

| Vitride® | 5-bromo-1H-indole-3-carbaldehyde | This compound | Toluene, THF | Higher reactivity than NaBH₄, good selectivity. google.com |

Lewis Acid Catalysis in Indole Functionalization

Lewis acid catalysis is a powerful tool for activating organic molecules, and it plays a significant role in the functionalization of indoles. wikipedia.org A Lewis acid accepts an electron pair from a Lewis basic site on the substrate, thereby increasing the electrophilicity of the substrate and accelerating reactions with nucleophiles. wikipedia.orgyoutube.com

In the context of indole chemistry, Lewis acids can coordinate to the nitrogen atom or other substituents, influencing the reactivity of the indole ring. For instance, the reaction of 5-bromoindole with an aldehyde in the presence of a Lewis acid like tetrafluoroboric acid (HBF₄·OEt₂) can generate a highly reactive aryl(indole-3-yl)methylium intermediate. mdpi.com This electrophilic species can then be trapped by various nucleophiles. This strategy allows for the construction of complex indole derivatives and highlights how Lewis acids can facilitate C-C bond formation at the C3 position. mdpi.com

Furthermore, Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) have been shown to catalyze the C-H borylation of electron-rich indoles at the C3 position. acs.org The resulting borylated indoles are versatile intermediates that can be converted into a wide array of functionalized indole derivatives through subsequent cross-coupling reactions. acs.org The development of chiral Lewis acid catalysts has also enabled enantioselective transformations, providing access to optically active indole-containing compounds. wikipedia.org

Organocatalysis in Indole-Based Transformations (e.g., L-Proline)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a sustainable and efficient alternative to metal-based catalysis. L-Proline, a naturally occurring amino acid, is a particularly versatile organocatalyst for transformations involving indoles. nih.goviarjset.com It acts as a bifunctional catalyst, where its secondary amine group functions as a Lewis base and its carboxylic acid group acts as a Brønsted acid. nih.govresearchgate.net

L-Proline has been successfully employed in various multicomponent reactions for the synthesis of 3-substituted indole derivatives. A prominent example is the Mannich-type reaction, where L-proline catalyzes the one-pot, three-component reaction of an indole, an aldehyde, and a secondary amine to afford 3-amino-alkylated indoles in high yields. rsc.org The proposed mechanism involves the formation of an enamine between the aldehyde and L-proline, which then reacts with an iminium ion generated in situ. The indole subsequently attacks this intermediate to form the final product.

These organocatalytic methods offer several advantages, including mild reaction conditions, often being performed at room temperature and under solvent-free conditions, high atom economy, and the use of an inexpensive, recyclable, and environmentally benign catalyst. researchgate.netrsc.org

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Mannich-type Reaction | L-Proline | Indole, Aldehyde, Secondary Amine | 3-Amino-alkylated Indoles | rsc.org |

| Multicomponent Condensation | L-Proline | Indole, Aldehyde, Malononitrile | 3-Indole Derivatives | researchgate.net |

| Aldol Condensation | L-Proline | Aldehyde, Ketone | β-Hydroxy Ketones | iarjset.com |

Chemoselective Transformations in Brominated Indole Systems

The synthesis of functionalized brominated indoles like this compound requires a high degree of chemoselectivity. The presence of multiple reactive sites—the C-Br bond, the N-H bond, the C2 and C3 positions of the pyrrole (B145914) ring, and the C-H bonds of the benzene (B151609) ring—presents a significant synthetic challenge.

A prime example of a chemoselective transformation is the reduction of 5-bromo-1H-indole-3-carbaldehyde to this compound. As discussed previously, mild hydridic reducing agents like sodium borohydride selectively reduce the aldehyde group at the C3 position without causing hydrogenolysis of the C-Br bond or reduction of the indole ring itself. masterorganicchemistry.com

Conversely, other synthetic strategies are designed to selectively target the C-Br bond. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to form a new carbon-carbon bond at the C5 position by reacting the 5-bromoindole core with a boronic acid. nih.gov This reaction proceeds selectively at the C-Br bond, leaving other functional groups, such as those that might be present at the C3 position, untouched. nih.gov

The ability to selectively functionalize either the C3 position via formylation and reduction or the C5 position via cross-coupling, without interference from the other reactive sites, is crucial for the synthesis of diverse and complex brominated indole analogues. This selectivity is achieved by carefully choosing reagents and reaction conditions that are compatible with the specific functionalities present in the substrate.

Chemical Reactivity and Applications in Synthesis

Reactions at the Hydroxyl Group

The hydroxyl group of (5-bromo-1H-indol-3-yl)methanol behaves as a typical primary alcohol. It can be readily converted into a better leaving group, facilitating nucleophilic substitution. For example, treatment with thionyl chloride or a similar halogenating agent can produce 5-bromo-3-(chloromethyl)-1H-indole, a highly reactive alkylating agent. The hydroxyl group also allows for the formation of ethers and esters through standard synthetic protocols. Furthermore, under acidic conditions or in the presence of a Lewis acid, the hydroxyl group can be protonated and eliminated to form a stabilized indol-3-ylmethylium cation. mdpi.com This electrophilic intermediate is highly reactive towards various nucleophiles, including other indole (B1671886) molecules, leading to the synthesis of symmetrical or unsymmetrical diindolylmethanes. nih.govnih.gov

Reactions involving the Indole Nucleus

The indole nucleus of this compound retains its characteristic reactivity. The nitrogen atom (N-1) can be alkylated or acylated under basic conditions to introduce a variety of substituents. iajps.com This modification is often used to protect the indole nitrogen or to modulate the biological properties of the final product. The bromine atom at the C-5 position is a key functional group for synthetic diversification. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at this position. nih.govnih.gov This enables the fusion of the 5-bromoindole (B119039) core with a wide range of other aromatic or aliphatic moieties.

Use as a Building Block in the Synthesis of Complex Molecules

The dual reactivity of this compound makes it a valuable building block for the synthesis of complex molecules. It serves as a linchpin, allowing for sequential or orthogonal functionalization at the C-3 and C-5 positions. For example, a synthetic strategy might first involve a Suzuki coupling at the C-5 position to introduce a desired aryl group, followed by modification of the C-3 hydroxymethyl group. nih.gov Alternatively, the hydroxymethyl group can be used to link the indole to another molecular fragment, after which the bromine atom can be subjected to a cross-coupling reaction. This compound has been used as a precursor in the synthesis of complex phosphonium (B103445) salts and is a key intermediate for various indole alkaloids and their analogues. mdpi.combeilstein-archives.org

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidationrsc.orgyoutube.comchemicalbook.comoxinst.comlibretexts.orglibretexts.orgmiamioh.eduacs.orguq.edu.auresearchgate.netacs.orgorgsyn.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like (5-bromo-1H-indol-3-yl)methanol. oxinst.comacs.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecule's framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. libretexts.orglibretexts.org For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons on the indole (B1671886) ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.orglibretexts.org The protons of the hydroxymethyl group (-CH₂OH) would be expected to show a distinct signal, with the methylene (B1212753) protons likely appearing as a singlet or a doublet depending on coupling with the hydroxyl proton, and the hydroxyl proton itself giving a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O). The N-H proton of the indole ring also gives a characteristic signal, often a broad singlet, in the downfield region.

The following table summarizes the expected ¹H NMR chemical shifts for this compound based on data for similar indole structures.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH | ~8.1 | Broad Singlet |

| H-2 | ~7.3 | Singlet |

| H-4 | ~7.5 | Doublet |

| H-6 | ~7.2 | Doublet of Doublets |

| H-7 | ~7.7 | Doublet |

| -CH₂OH | ~4.8 | Singlet/Doublet |

| -OH | Variable | Broad Singlet |

Disclaimer: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The carbon atoms of the indole ring typically resonate in the range of δ 100-140 ppm. The carbon atom attached to the bromine (C-5) would be expected to have a chemical shift influenced by the halogen's electronegativity. The carbon of the hydroxymethyl group (-CH₂OH) would appear in a more upfield region compared to the aromatic carbons.

The following table outlines the anticipated ¹³C NMR chemical shifts for this compound, inferred from data on related bromoindole compounds.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~125 |

| C-3 | ~110 |

| C-3a | ~128 |

| C-4 | ~123 |

| C-5 | ~114 |

| C-6 | ~124 |

| C-7 | ~113 |

| C-7a | ~135 |

| -CH₂OH | ~58 |

Disclaimer: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

While ¹H and ¹³C NMR are the most common techniques for characterizing organic molecules, multi-nuclear NMR can be employed when other specific nuclei are present. For derivatives of this compound that have been functionalized with fluorine or phosphorus-containing groups, ¹⁹F and ³¹P NMR spectroscopy would be invaluable. For instance, in a fluorinated analog, ¹⁹F NMR would provide distinct signals for each unique fluorine atom, offering further structural insights. rsc.org Similarly, for a phosphorylated derivative, ³¹P NMR would be used to characterize the phosphorus environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra and determining the connectivity of atoms. oxinst.com COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the molecule. oxinst.com HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. These techniques would be particularly useful in confirming the substitution pattern of the bromo and hydroxymethyl groups on the indole ring and distinguishing this compound from its other possible regioisomers. oxinst.com

Infrared (IR) Spectroscopy for Functional Group Identificationrsc.orgchemicalbook.comlibretexts.orgmiamioh.eduacs.orgacs.orgorgsyn.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands corresponding to the N-H, O-H, C-H, and C-Br bonds, as well as the aromatic C=C bonds of the indole ring.

The table below lists the expected IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| N-H (indole) | Stretching | 3400-3300 |

| O-H (alcohol) | Stretching | 3500-3200 (broad) |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (alcohol) | Stretching | 1260-1000 |

| C-Br | Stretching | 680-515 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisrsc.orgyoutube.comchemicalbook.comoxinst.comlibretexts.orgmiamioh.eduacs.orguq.edu.auorgsyn.org

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. libretexts.org For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed. miamioh.edu Fragmentation analysis, where the molecule is broken down into smaller, charged fragments, can provide further structural information. Common fragmentation patterns for indoles involve cleavage of the substituents from the indole ring. libretexts.org

The table below summarizes the key ions expected in the mass spectrum of this compound.

| Ion | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 225/227 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |

| [M-CH₂OH]⁺ | 194/196 | Loss of the hydroxymethyl group |

| [M-Br]⁺ | 146 | Loss of the bromine atom |

Disclaimer: The m/z values are based on the most abundant isotopes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. uzh.ch For organic molecules like those in the indole family, absorption of UV or visible light promotes outer electrons from a ground state to a higher energy excited state. uzh.ch The indole chromophore gives rise to characteristic absorption bands, primarily due to π → π* transitions within the aromatic system. These transitions typically result in strong absorption bands in the UV region. uzh.ch

In a study of various indole derivatives, the electronic absorption spectra were recorded at room temperature in solvents of differing polarity, such as cyclohexane (B81311) and ethanol (B145695). core.ac.uk For 5-bromoindole (B119039), a compound closely related to this compound, the absorption spectrum in cyclohexane exhibits distinct peaks. When the solvent is changed to the more polar ethanol, a bathochromic (red) shift is observed for the long-wavelength absorption maximum. core.ac.uk This shift is attributed to the interactions between the polar solvent and the molecule, which can lower the energy levels of both the ground and excited states. uzh.ch

The primary electronic transitions observed for indoles are the ¹Lₐ and ¹Lₑ bands. core.ac.uk Electron-donating or withdrawing substituents on the indole ring, as well as the polarity of the solvent, can cause shifts in the absorption maxima of these bands. core.ac.uk While specific UV-Vis absorption data for this compound is not detailed in the surveyed literature, the analysis of 5-bromoindole provides insight into the expected electronic behavior, with strong absorptions anticipated in the UV range, sensitive to the molecular environment.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that define the crystal lattice. While the specific crystal structure of this compound is not available in the reviewed literature, analyses of closely related derivatives containing the 5-bromo-1H-indole moiety have been published and offer significant structural insights.

For instance, the crystal structure of [(5-bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate (B79036) reveals an orthorhombic crystal system. researchgate.net In another example, 9-(5-bromo-1H-indol-3-yl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione crystallizes in a monoclinic system. core.ac.uk In these structures, the 5-bromo-1H-indole ring system is confirmed to be essentially planar. The crystal packing is stabilized by a network of hydrogen bonds, such as N—H⋯O interactions, which link molecules into chains or layered arrangements. core.ac.ukresearchgate.net

Below is a table summarizing the crystallographic data for these two derivatives, illustrating the kind of detailed structural information obtained from XRD analysis.

| Parameter | [(5-bromo-1H-indol-3-yl)methyl]dimethylazanium nitrate] researchgate.net | 9-(5-bromo-1H-indol-3-yl)-decahydroacridine-1,8-dione] core.ac.uk |

|---|---|---|

| Formula | C₁₁H₁₄BrN₂⁺·NO₃⁻ | C₂₁H₁₉BrN₂O₂·C₂H₆OS |

| Molecular Weight | 316.16 | 489.42 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pbca | P2₁/c |

| a (Å) | 9.1449 (2) | 9.1544 (4) |

| b (Å) | 10.8270 (3) | 18.9619 (8) |

| c (Å) | 13.1344 (3) | 12.9790 (5) |

| β (°) | 90 | 105.623 (4) |

| Volume (ų) | 1300.46 (5) | 2169.72 (16) |

| Z | 4 | 4 |

| Temperature (K) | 150 | 123 |

Thermal Stability Characterization in Solid-State Research (e.g., Differential Scanning Calorimetry, Thermogravimetry)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and phase behavior of solid materials. mtoz-biolabs.comlibretexts.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting, crystallization, and glass transitions. youtube.comnih.gov TGA measures the change in mass of a sample as it is heated, providing information on thermal decomposition, dehydration, and oxidation. libretexts.orgyoutube.com

Specific DSC or TGA data for this compound were not prominently found in the surveyed scientific literature. However, thermal analysis of the parent compound, indole, provides a reference for the expected behavior. A TGA thermogram of indole shows a single-step thermal degradation pattern, commencing at approximately 147°C and concluding around 185°C, with a significant mass loss. researchgate.net The corresponding DSC thermogram for indole shows a broad endothermic peak, which may be associated with the decomposition of the sample. researchgate.net

For a crystalline organic compound like this compound, DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are key indicators of the material's purity and crystalline order. TGA would indicate the onset temperature of decomposition, defining the upper limit of its thermal stability. The combination of these techniques is powerful for characterizing the physicochemical properties of new compounds and assessing their suitability for various applications by establishing their behavior under thermal stress. mtoz-biolabs.comyoutube.com

Mechanistic Investigations in Brominated Indole Methanol Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of (5-bromo-1H-indol-3-yl)methanol often involves multi-step pathways where the elucidation of the reaction mechanism is crucial for optimizing yield and purity. A common and efficient route begins with the commercially available 5-bromoindole (B119039).

One prominent pathway involves the formylation of 5-bromoindole to produce 5-bromoindole-3-carbaldehyde. This reaction, typically a Vilsmeier-Haack reaction, proceeds via the formation of a Vilsmeier reagent (a chloroiminium ion) from a phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). The indole (B1671886) nucleus, being electron-rich, acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, primarily at the C3 position due to its high electron density. Subsequent hydrolysis of the resulting iminium intermediate yields the target aldehyde.

The crucial step to obtain this compound is the selective reduction of the aldehyde group of 5-bromoindole-3-carbaldehyde. This is typically achieved using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

The mechanism for this reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral alkoxide intermediate. The subsequent workup with water or a protic solvent protonates the alkoxide, yielding the final product, this compound. The reaction is highly efficient due to the chemoselectivity of NaBH₄, which readily reduces aldehydes but does not affect the indole ring or the carbon-bromine bond under standard conditions.

An alternative synthesis involves the use of aqueous formaldehyde (B43269) for the methylenation of 5-bromoindole. nih.gov This catalyst-free method can lead to the formation of bis(5-bromo-1H-indol-3-yl)methane. nih.gov Subsequent controlled oxidation of this intermediate could potentially yield the desired methanol derivative, though this route is less direct than the reduction of the corresponding carbaldehyde. For instance, oxidation of similar bis-indolyl methanes using ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to produce the corresponding methanone (B1245722) (ketone) derivative. nih.gov A plausible mechanism for this oxidation involves the initial oxidation of the benzylic methylene (B1212753) group to a radical cation intermediate, followed by a second oxidation and reaction with a nitrate to form a C-O bond, which upon rearrangement and elimination yields the carbonyl group. nih.gov

Adsorption Mechanisms on Surfaces (e.g., Corrosion Inhibition)

The application of indole derivatives as corrosion inhibitors for metals in acidic media is an area of significant research. The mechanism of inhibition is primarily based on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. For this compound, several factors contribute to its potential adsorption and corrosion-inhibiting properties.

The adsorption process can be classified as either physisorption or chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged molecule. In acidic solutions, the indole nitrogen can become protonated, leading to a cationic species that can interact with a negatively charged metal surface (anions from the acid, like Cl⁻, first adsorb, giving the surface a negative charge).

Chemisorption involves the sharing or transfer of charge from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. This is generally a stronger and more effective mode of inhibition.

For this compound, chemisorption is expected to be the dominant mechanism. The molecule possesses multiple active centers for adsorption:

The indole ring is rich in π-electrons, which can interact with the vacant d-orbitals of the metal.

The nitrogen and oxygen atoms contain lone pairs of electrons that can be shared with the metal surface, forming coordinate bonds.

The bromine atom , with its lone pairs, can also participate in the adsorption process.

The inhibitor molecule can displace water molecules from the metal surface. The effectiveness of this displacement depends on the relative strength of the adsorption of the inhibitor versus water. The planarity of the indole ring allows for a large surface area coverage, enhancing its protective effect. The presence of the methanol group (-CH₂OH) can further enhance solubility and may participate in forming a more stable, complex film on the surface through intermolecular hydrogen bonding.

Photo-Induced Electron Transfer (PET) Processes

Photo-induced electron transfer (PET) is a fundamental process where an electron is transferred from a photoexcited donor molecule to an acceptor molecule, resulting in charge separation. edinst.com Indole derivatives are well-known for their photophysical properties and can participate in PET processes. The indole ring system can act as an excellent chromophore, absorbing light in the UV region to reach an excited state.

In the context of this compound, upon photoexcitation, the molecule can act as either an electron donor or an acceptor, depending on the other molecules present in the system.

As an Electron Donor: The electron-rich indole nucleus in its excited state can donate an electron to a suitable acceptor molecule. The resulting this compound radical cation would be stabilized by the delocalization of the positive charge over the aromatic system.

As an Electron Acceptor: While less common for indoles, the presence of the electron-withdrawing bromine atom could potentially allow the molecule to accept an electron, especially when paired with a potent photoexcited donor.

The efficiency of the PET process is governed by the free energy change (ΔG), which can be estimated using the Rehm-Weller equation. edinst.com This equation considers the oxidation potential of the donor, the reduction potential of the acceptor, and the excited state energy of the photosensitizer. edinst.com The substituents on the indole ring play a critical role in modulating these properties. The bromine atom at the 5-position, being electron-withdrawing, would increase the oxidation potential of the indole ring compared to the unsubstituted (1H-indol-3-yl)methanol, potentially making electron donation less favorable. Conversely, the methanol group at the C3 position is generally considered a weak electron-donating group.

Such PET processes are the basis for the development of fluorescent sensors and probes. For example, radiolabeled indole derivatives like 5-[¹⁸F]fluorotryptophan have been investigated as PET imaging probes to measure enzyme activity in vivo. nih.gov A similar conceptual framework could be applied to design PET-based systems involving this compound, where its fluorescence might be quenched or enhanced upon binding to a target molecule through a PET mechanism.

Binding Affinity and Stoichiometry Studies

Binding affinity describes the strength of the interaction between a molecule (ligand) and its binding partner, such as a protein or receptor. Stoichiometry refers to the ratio in which the molecules bind. While specific binding data for this compound is not widely published, studies on structurally related indole derivatives provide a framework for understanding its potential interactions.

Indole-based molecules are known to bind to a variety of biological targets, often acting as inhibitors of enzymes or antagonists of receptors. nih.gov For instance, various substituted indoles have been evaluated for their cytotoxicity and ability to inhibit tubulin assembly, a key process in cell division. nih.gov The binding affinity in these studies is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of a biological process by 50%.

The structural features of this compound that would contribute to its binding affinity include:

Hydrogen Bonding: The N-H of the indole ring and the O-H of the methanol group can act as hydrogen bond donors, while the oxygen and the π-system of the ring can act as acceptors.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with a nucleophilic site on the target.

Hydrophobic Interactions: The aromatic indole ring can engage in hydrophobic or π-stacking interactions within a protein's binding pocket.

The stoichiometry of binding is often determined using techniques like Isothermal Titration Calorimetry (ITC) or by analyzing crystal structures of the ligand-protein complex. For most simple inhibitor-enzyme interactions, a 1:1 stoichiometry is observed.

The following table illustrates hypothetical binding affinity data for this compound and related compounds against a hypothetical enzyme target, demonstrating how substitutions on the indole ring can modulate activity.

| Compound | Substitution | IC₅₀ (µM) | Binding Stoichiometry (N) |

|---|---|---|---|

| (1H-Indol-3-yl)methanol | None | 50.2 | 1.05 |

| This compound | 5-Bromo | 15.8 | 0.98 |

| (5-fluoro-1H-indol-3-yl)methanol | 5-Fluoro | 25.4 | 1.01 |

| (5-methoxy-1H-indol-3-yl)methanol | 5-Methoxy | 42.1 | 0.99 |

Studies on Restricted Rotational Barriers

The concept of restricted rotation describes the energy barrier that must be overcome for a part of a molecule to rotate around a single bond. In this compound, the most significant rotational barrier is that around the C3—C(H₂OH) single bond. This rotation dictates the orientation of the hydroxymethyl group relative to the plane of the indole ring.

The magnitude of this rotational energy barrier is influenced by several factors:

Steric Hindrance: The rotation of the -CH₂OH group can be sterically hindered by the adjacent atoms on the indole ring, specifically the hydrogen atom at C4 and the nitrogen atom at position 1. As the group rotates, the hydrogen atoms of the methylene group and the hydroxyl group will experience repulsive interactions (van der Waals strain) with the indole ring.

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered conformations, where the atoms or groups on the rotating carbon are positioned between those on the stationary carbon, are generally lower in energy than the eclipsed conformations. msu.edu

Intramolecular Hydrogen Bonding: A significant stabilizing interaction can occur if the hydroxyl group can form an intramolecular hydrogen bond with the π-electron cloud of the indole ring or potentially with the lone pair of the indole nitrogen, which would favor specific conformations and increase the barrier to rotation out of that conformation.

The following table compares the rotational barriers of methanol and ethane (B1197151) to provide a baseline for understanding the forces at play.

| Compound | Rotating Bond | Rotational Barrier (kcal/mol) |

|---|---|---|

| Ethane | C—C | ~3.0 |

| Methanol | C—O | ~1.1 |

| This compound | Indole C3—CH₂OH | Estimated > 3.0 |

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Interaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. While specific DFT studies on (5-bromo-1H-indol-3-yl)methanol are not detailed in the available literature, extensive research on closely related indole (B1671886) and bromo-indole structures demonstrates the utility of this approach.

DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311+G, are employed to determine the optimized molecular geometry in the ground state. nih.govepstem.net This foundational analysis provides precise bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography. For instance, computational studies on 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one showed that calculated bond lengths were in good agreement with reported values for similar indole structures. nih.gov

Beyond geometry, DFT is used to explore the electronic landscape of a molecule. Key applications include:

Analysis of Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. epstem.net These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, as well as non-covalent interactions like hydrogen bonding. epstem.net

Calculation of Reactivity Descriptors: DFT allows for the calculation of global reactivity parameters such as electronegativity, chemical hardness, and softness. These descriptors quantify the general reactive nature of a molecule. researchgate.net

Spectroscopic Properties: Theoretical vibrational frequencies (IR spectra) can be calculated and compared with experimental FT-IR spectra to aid in the assignment of spectral bands. nih.govresearchgate.net Studies on related molecules show an excellent correlation between experimental and calculated vibrations, particularly with the B3LYP method. nih.gov

In a study on (E)-5-bromo-3-(phenylimino)indolin-2-one, DFT was used to analyze the molecular structure's stability, nonlinear optical properties, and interactions with DNA bases, showcasing the broad applicability of these methods to the 5-bromo-indole scaffold. researchgate.net

Molecular Dynamics Simulations for Investigating Adsorption and Interaction Processes

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This technique is particularly useful for studying how a ligand interacts with a biological target or how molecules adsorb onto a surface.

In the context of drug discovery, MD simulations are often performed after molecular docking to assess the stability of a predicted ligand-protein complex. For example, a 100-nanosecond MD simulation was used to confirm that newly designed antibacterial compounds formed stable complexes with their target, DNA Gyrase B. nih.gov Such simulations analyze parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex and the flexibility of its components. nih.gov

MD simulations are also a primary tool for investigating adsorption phenomena. Studies on the adsorption of small molecules like methanol (B129727) onto materials such as zeolites use MD to understand diffusion behaviors. nih.gov These simulations can elucidate the influence of factors like temperature and concentration on the diffusion coefficient of the molecule within the material's pores. nih.gov Similarly, MD has been used to explore the adsorption mechanisms of various gases onto metal-organic frameworks (MOFs), calculating adsorption energies and diffusion coefficients to gauge the material's efficacy for gas capture. nih.gov While not specifically applied to this compound in the reviewed literature, these examples highlight how MD could be used to study its interactions with surfaces or biological macromolecules.

Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., Collision Cross Section)

Molecular descriptors are numerical values that encode significant information about the chemical and physical properties of a molecule. Computational methods are frequently used to predict these descriptors, which are vital in fields like analytical chemistry and cheminformatics.

One such important descriptor is the Collision Cross Section (CCS), which represents the effective area of an ion in the gas phase. CCS values are crucial for ion mobility-mass spectrometry (IM-MS), a technique used for the structural characterization of molecules. While experimental measurement is possible, computational prediction of CCS is a rapid and valuable alternative. For (4-bromo-1H-indol-3-yl)methanol, a constitutional isomer of the target compound, CCS values have been predicted for various adducts using the CCSbase tool. uni.lu These predictions provide insight into the ion's size and shape in the gas phase.

Predicted Collision Cross Section (CCS) Values for (4-bromo-1H-indol-3-yl)methanol

Data sourced from PubChemLite for the isomer (4-bromo-1H-indol-3-yl)methanol. uni.lu

Other molecular descriptors, such as electronic properties (HOMO/LUMO energies), hydrophobicity (logP), and topological indices, are routinely calculated to build models that predict a compound's behavior, activity, and potential for further development.

Molecular Docking Studies for Ligand-Target Interactions (e.g., Tubulin, DNA Gyrase, G-quadruplex)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). It is a fundamental tool in drug design for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

The indole scaffold is a common motif in compounds designed to interact with various biological targets. Docking studies are essential for optimizing these interactions. For instance, in the development of novel antibacterial agents, derivatives are often docked into the active site of enzymes like DNA Gyrase B. nih.gov Such studies identify crucial interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the enzyme's binding pocket. nih.gov

While specific docking results for this compound against tubulin, DNA gyrase, or G-quadruplex are not available in the search results, studies on related molecules illustrate the process. A derivative, (E)-5-bromo-3-(phenylimino)indolin-2-one, was docked against several antimicrobial protein targets, yielding binding affinities that suggest its potential as an inhibitor. researchgate.net

Binding Affinities of a Related Bromo-Indole Derivative

Data for the related compound (E)-5-bromo-3-(phenylimino)indolin-2-one. researchgate.net

These examples demonstrate that molecular docking is a key preliminary step for evaluating the potential of bromo-indole compounds as ligands for various biological targets.

Structure-Activity Relationship (SAR) Modeling for Compound Optimization

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. This understanding is critical for optimizing lead compounds into more potent and selective drugs. Computational modeling plays a significant role in developing both qualitative and quantitative SAR (QSAR) models.

For the 5-bromo-indole scaffold, SAR studies have provided clear insights into the importance of the bromine substituent. In research focused on discovering compounds active against methicillin-resistant Staphylococcus aureus (MRSA), a series of 3-substituted-1H-imidazol-5-yl-1H-indole compounds were synthesized and tested. nih.gov The study revealed that halogen substitution at the 5-position of the indole ring was crucial for activity. The 5-bromo analogue was found to be active, while the corresponding 5-fluoro analogue was devoid of activity, and the unsubstituted parent compound was only weakly active. nih.gov This highlights a distinct SAR where a bromine atom at this specific position is beneficial for the desired biological effect, likely influencing factors such as binding affinity, electronic properties, or metabolic stability. Such findings are essential for guiding the next cycle of compound design and optimization.

Table of Mentioned Compounds

Applications in Medicinal Chemistry Research Non Clinical and in Vitro Studies

Precursor Role in Investigational Drug Synthesis

The 5-bromoindole (B119039) nucleus is a valuable starting block for the chemical synthesis of more complex molecules with potential medicinal applications. Its specific chemical properties allow it to be readily modified, serving as a key intermediate in the development of investigational drugs.

The 5-bromo-1H-indole scaffold is a critical component in the synthesis of certain triptan-class drugs, which are selective serotonin (B10506) (5-HT1) agonists used for treating migraine headaches. For instance, the synthesis of the anti-migraine agent eletriptan (B1671169) involves the use of (R)-5-bromo-3-(N-methylpyrrolidin-2-ylmethyl)-1H-indole as a key intermediate. nih.gov Eletriptan is noted for being more lipophilic than other triptans like sumatriptan, which allows for quicker absorption. nih.gov The synthesis pathway for eletriptan highlights the importance of the 5-bromoindole moiety in creating the final pharmacologically active molecule. nih.gov

Evaluation as Antimicrobial and Antibiofilm Agents (In Vitro)

Derivatives of the 5-bromoindole structure have been systematically evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These in vitro studies are crucial for identifying new structural scaffolds to combat the rise of drug-resistant infections.

Significant research has focused on the antibacterial activity of 5-bromoindole derivatives against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. In one study, a library of 3-substituted-1H-imidazol-5-yl-1H-indoles was synthesized using 5-bromo-1H-indole-3-carbaldehyde, a direct oxidation product of (5-bromo-1H-indol-3-yl)methanol, as a starting material. Current time information in Bangalore, IN. This research led to the identification of two compounds with potent anti-MRSA activity, demonstrating a Minimum Inhibitory Concentration (MIC) of ≤0.25 µg/mL. Current time information in Bangalore, IN. These compounds were found to be selective for Gram-positive bacteria and did not exhibit cytotoxic or hemolytic properties, marking them as promising new scaffolds for anti-MRSA agents. Current time information in Bangalore, IN.

Table 1: In Vitro Activity of Selected Indole (B1671886) Derivatives against MRSA

| Compound Class | Starting Material | Target Organism | Potency (MIC) | Citation |

| 3-substituted-1H-imidazol-5-yl-1H-indoles | 5-bromo-1H-indole-3-carbaldehyde | MRSA | ≤0.25 µg/mL | Current time information in Bangalore, IN. |

The same library of 3-substituted-1H-imidazol-5-yl-1H-indoles derived from 5-bromo-1H-indole-3-carbaldehyde was also tested against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Current time information in Bangalore, IN. The study revealed that the compounds exhibited marked selectivity for Gram-positive bacteria, indicating weaker activity against the tested Gram-negative strains. Current time information in Bangalore, IN. Research on other indole derivatives has also shown varied results. For example, some N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been screened for activity against E. coli. researchgate.net

The antifungal potential of indole derivatives has been investigated against common fungal pathogens. A study on 1-(1H-indol-3-yl) derivatives demonstrated fungicidal activity against several strains of Candida, including Candida albicans, and against Aspergillus niger. nih.govnih.gov Three specific derivatives showed effectiveness at concentrations ranging from 0.250 to 1 mg/mL. nih.govnih.gov One of these compounds was also found to inhibit microbial tyrosinase, suggesting a possible mechanism for its antifungal effects. nih.govnih.gov Other research has identified indole derivatives with selective antifungal activity against Cryptococcus neoformans. Current time information in Bangalore, IN.

Table 2: In Vitro Antifungal Activity of 1-(1H-indol-3-yl) Derivatives

| Pathogen | Activity | Concentration Range | Citation |

| Candida albicans | Fungicidal | 0.250–1 mg/mL | nih.govnih.gov |

| Candida glabrata | Fungicidal | 0.250–1 mg/mL | nih.gov |

| Candida parapsilosis | Fungicidal | 0.250–1 mg/mL | nih.gov |

| Aspergillus niger | Fungicidal | 0.250–1 mg/mL | nih.govnih.gov |

Research on Antiparasitic Activity (In Vitro)

The indole scaffold has also been explored for its potential against various parasites. In vitro studies have shown that derivatives of indole can exhibit significant activity against protozoans responsible for diseases like Chagas disease, leishmaniasis, and malaria. For instance, a series of diamidine indole derivatives displayed excellent inhibitory activity against Trypanosoma brucei and Plasmodium falciparum, with IC50 values in the nanomolar range. nih.gov Similarly, arylsulfonamide compounds have demonstrated promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com One such compound exhibited an IC50 value of 22 μM against the intracellular form of T. cruzi. mdpi.com These findings underscore the potential of the indole nucleus as a template for the development of new antiparasitic agents.

Investigations as Tubulin Inhibitors in Cancer Research (In Vitro)

The indole scaffold is a well-established pharmacophore in the design of tubulin polymerization inhibitors, a major strategy in cancer chemotherapy. nih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. While this compound itself has not been the focus of these studies, a vast body of research on its derivatives demonstrates the importance of the indole core in targeting the colchicine (B1669291) binding site of β-tubulin. nih.govnih.gov

Arylthioindoles (ATIs) containing a 2-phenyl-1H-indole core potently inhibit tubulin polymerization and the growth of cancer cells, including multi-drug-resistant lines. nih.gov Heteroaromatic chalcone (B49325) hybrids linked to an indole ring have also been developed, with one such compound (7m) displaying potent activity against multiple cancer cell lines (IC50 values of 0.07–0.183 µM) and moderately inhibiting tubulin polymerization in vitro with an IC50 of 12.23 µM. frontiersin.org Mechanistic studies confirmed that these compounds arrest the cell cycle in the G2/M phase and induce apoptosis. nih.govfrontiersin.org

Table 1: In Vitro Activity of Various Indole-Based Tubulin Inhibitors

| Compound Class | Key Features | Example of In Vitro Finding | Reference |

|---|---|---|---|

| Arylthioindoles (ATIs) | 2-phenylindole core with a sulfur bridge at position 3. | Compound 33 strongly inhibits growth of P-glycoprotein-overexpressing multi-drug-resistant cell lines. | nih.gov |

| Hetero-Aromatic Chalcones | Indole-linked chalcone structure. | Compound 7m showed potent anticancer activity (IC50: 0.07–0.183 µM) and inhibited tubulin polymerization (IC50: 12.23 µM). | frontiersin.org |

Studies on Antioxidant Properties

The antioxidant potential of specific bromoindole derivatives has been reported, suggesting a possible activity for the broader chemical class. researchgate.net Three new bromoindoles (6-bromo-5-hydroxyindole, 6-bromo-4,5-dihydroxyindole, and 6-bromo-4,7-dihydroxyindole) were isolated from a marine gastropod, and their antioxidant activity was evaluated. One of these compounds, 6-bromo-5-hydroxyindole, was found to have an antioxidative potency as strong as the synthetic antioxidant Butylated hydroxytoluene (BHT). researchgate.net While these findings relate to hydroxylated bromoindoles rather than this compound, they indicate that the bromoindole scaffold can be a component of effective antioxidant molecules. Further investigation is required to determine the specific antioxidant properties of this compound.

Ligand Binding Studies with Biological Macromolecules (e.g., G-quadruplex DNA, Enzymes)

The ability of small molecules to bind to and stabilize non-canonical DNA structures, such as G-quadruplexes (G4s), represents a promising therapeutic strategy, particularly in oncology. The indole ring is a common feature in ligands designed for this purpose.

The promoter region of the c-MYC oncogene contains a guanine-rich sequence that can form a G-quadruplex structure, which acts as a transcriptional silencer. malariaworld.orgnih.gov Small molecules that bind to and stabilize this G4 structure can downregulate c-MYC expression, making this a key target for cancer drug development.

While no studies have directly tested this compound, research on closely related 5-substituted indole derivatives highlights their potential as c-Myc G4 binders. A series of pyrrolidine-substituted 5-nitroindole (B16589) compounds were found to bind to the c-Myc promoter G4, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells. rsc.org NMR studies showed these ligands interact with the terminal G-quartets of the quadruplex. rsc.org Other complex ligands incorporating an indole scaffold have also been designed to selectively bind and stabilize the c-Myc G4 structure.

Table 2: Examples of Indole-Related Ligands Targeting c-Myc G-Quadruplex DNA

| Ligand Class | Key Structural Features | Mechanism of Action | Reference |

|---|---|---|---|

| 5-Nitroindole Derivatives | Pyrrolidine-substituted 5-nitroindole scaffold. | Bind to terminal G-quartets, stabilize the G4 structure, and downregulate c-Myc expression. | rsc.org |

| Prolinamide Derivatives | Triazole-containing prolinamide trimers. | Exhibit high binding affinity and selectivity for the c-Myc G-quadruplex over other G4 structures. |

Interactions with Colchicine Binding Site in Tubulin

The indole scaffold is a key feature in numerous compounds that act as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer agents. nih.govtandfonline.com These inhibitors function by disrupting microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov One of the most important binding sites on tubulin for such agents is the colchicine binding site. nih.gov

While direct studies on this compound's interaction with the colchicine binding site are not prominent in the literature, extensive research has been conducted on various indole derivatives, establishing their role as colchicine site inhibitors. tandfonline.comnih.gov For example, the 3-indolyl-phenylmethanone derivative BPR0L075 has been shown to inhibit tubulin polymerization by binding to the colchicine site. nih.gov Similarly, indole–triazole hybrids have been designed and synthesized, with molecular docking studies confirming their occupation of the colchicine-binding pocket in tubulin. rsc.orgrsc.org One such potent derivative demonstrated a tubulin polymerization inhibitory IC₅₀ value of 8.3 μM, comparable to the known colchicine site agent Combretastatin A-4 (CA-4). rsc.org

Structure-activity relationship (SAR) studies on other complex indole-based molecules, such as ABI-231 and its analogues, have been guided by their crystal structures in complex with tubulin, confirming direct binding at the colchicine site. ucsf.edu These studies underscore the importance of the indole core as a scaffold for designing potent tubulin inhibitors that interact with this specific site. nih.govnih.gov The presence of a halogen, such as bromine, on the indole ring is a common feature in these designed molecules, suggesting its potential role in modulating binding affinity and biological activity.

Conclusion and Future Research Directions for 5 Bromo 1h Indol 3 Yl Methanol and Its Derivatives

The indole (B1671886) nucleus, a prominent scaffold in numerous natural products and pharmaceuticals, continues to be a focal point of intensive research. nih.govresearchgate.net The targeted introduction of a bromine atom at the C5-position and a hydroxymethyl group at the C3-position, as seen in (5-bromo-1H-indol-3-yl)methanol, provides a versatile platform for synthetic diversification and biological exploration. This section summarizes the current state of research and outlines promising future directions for this class of compounds.

Q & A

Q. What are the standard synthetic routes for (5-bromo-1H-indol-3-yl)methanol?

The compound is typically synthesized via a two-step procedure:

- Step 1 : Formylation of the indole ring using the Vilsmeier-Haack reaction (POCl₃/DMF), yielding 5-bromo-1H-indole-3-carbaldehyde.

- Step 2 : Reduction of the aldehyde group to a primary alcohol using NaBH₄ in methanol. This method achieves moderate yields (~60%) and requires purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- ¹H/¹³C-NMR : Confirms the presence of the bromo substituent (C-5) and the hydroxymethyl group (C-3). Key signals include a singlet for the -CH₂OH group (~δ 4.6 ppm in ¹H-NMR) and downfield shifts for C-5 (due to bromine electronegativity) .

- HR-ESI-MS : Validates molecular weight (e.g., [M+H]+ at m/z 242.0 for C₉H₈BrNO) and isotopic patterns consistent with bromine .

Q. How is purity assessed during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems (e.g., ethyl acetate/hexane).

- Flash Column Chromatography : Purifies crude products, often with silica gel and gradient elution .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in indole functionalization?

- Electrophilic Substitution : Bromine at C-5 directs further substitution to C-2 or C-4. For example, Cu(OTf)₂-catalyzed cycloadditions favor C-3 reactivity due to steric and electronic effects .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactions, while protic solvents (MeOH) stabilize intermediates during reductions .

Q. What crystallographic strategies resolve structural ambiguities in halogenated indoles?

- SHELX Refinement : High-resolution X-ray data processed via SHELXL refines bond lengths/angles, particularly for the bromine atom (e.g., C-Br bond ~1.90 Å) and hydroxymethyl conformation .

- Twinned Data Handling : SHELXPRO interfaces with twin-law matrices to resolve pseudosymmetry in crystals .

Q. How is enzymatic inhibitory activity evaluated for this compound derivatives?

- Aldose Reductase (AR) Assays : Derivatives like N'-[(5-bromo-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide are screened via spectrophotometric methods (e.g., NADPH depletion at 340 nm) .

- Structure-Activity Relationships (SAR) : Modifications at C-3 (e.g., esterification) enhance hydrophobic interactions with AR’s active site .

Q. What challenges arise in optimizing synthetic yields of halogenated indoles?

- Byproduct Formation : Over-reduction (e.g., aldehyde to methyl) during NaBH₄ treatment requires strict stoichiometric control.

- Purification : Bromine’s high molecular weight complicates separation; reverse-phase HPLC or recrystallization in ethanol improves purity .

Q. How does the bromo group influence reactivity in Cu-catalyzed cycloadditions?

- Electronic Effects : Bromine’s electron-withdrawing nature activates the indole ring for [3+2] cycloadditions with acrylates, forming dihydrobenzofurans (e.g., ethyl 2-(5-bromo-1H-indol-3-yl)-5-hydroxy-2,3-dihydrobenzofuran-3-carboxylate) .

- Catalyst Selection : Cu(OTf)₂ enhances electrophilicity at C-3, enabling regioselective bond formation .

Q. What in vitro models assess therapeutic potential, such as for endometriosis?

- Cell-Based Assays : Derivatives like (Z)-3-(2-(5-bromo-1H-indol-3-yl)-2-cyanovinyl)-4-methoxybenzonitrile are tested in endometrial cell lines for anti-proliferative effects (e.g., MTT assays) .

- Target Validation : Molecular docking predicts interactions with estrogen receptors or inflammatory markers .

Q. How are computational methods used to predict bioactivity?

- Docking Studies : Software like AutoDock Vina models interactions between this compound derivatives and enzymes (e.g., AR, 5-HT receptors) .

- QSAR Models : Correlate substituent electronegativity (e.g., bromine) with inhibitory potency to guide synthetic prioritization .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.